4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide - 1058204-60-6

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Catalog Number: EVT-2899517
CAS Number: 1058204-60-6
Molecular Formula: C18H21N7O2
Molecular Weight: 367.413
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide, focusing on those mentioned in the provided scientific papers. The relationship is based on shared structural features like the presence of a [, , ]triazolo[4,3-b]pyridazine core, variations in substituents on this core, or similar biological activity.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: This series of compounds, encompassing both benzamide and sulfonamide derivatives, shares the core [, , ]triazolo[4,3-b]pyridazine structure with the compound of interest. [] These derivatives were synthesized and evaluated for their antimicrobial activity. [] The study highlighted the potential of these compounds as antimicrobial agents with good to moderate activity. []
  • Relevance: The structural similarity lies in the presence of the [, , ]triazolo[4,3-b]pyridazine scaffold. While 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide bears a piperazine-1-carboxamide substituent at the 6th position of the triazolopyridazine ring, these derivatives have a phenyl ring at the 3rd position, which is further substituted with various benzamide or sulfonamide groups. This common core structure suggests potential similarities in their chemical properties and potential biological activities.

2-(([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Derivatives

  • Compound Description: This group of compounds features a [, , ]triazolo[4,3-b]pyridazin-6-yloxy moiety linked to a complex benzo[b][1,4]oxazine system. [] Initially designed as potential thrombin inhibitors and fibrinogen receptor antagonists, they surprisingly exhibited antiproliferative activity against endothelial and tumor cells in their ester form. []
  • Relevance: The structural connection to 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is the shared [, , ]triazolo[4,3-b]pyridazine core. The difference lies in the substituents at the 6th position of the triazolopyridazine ring. While the compound of interest has a piperazine ring linked directly, these derivatives have an oxymethylene linker connecting the core to the benzo[b][1,4]oxazine system. Despite the structural divergence, the shared core and the observed antiproliferative activity of these derivatives highlight the potential of compounds containing the [, , ]triazolo[4,3-b]pyridazine motif for further exploration in medicinal chemistry.
  • Compound Description: SGX523, a mesenchymal-epithelial transition factor (c-MET) inhibitor, contains a [, , ]triazolo[4,3-b]pyridazine unit. [] Metabolic studies revealed its conversion to a significantly less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), primarily by aldehyde oxidase in a species-specific manner. [] M11 was implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
  • Relevance: This example, although structurally distinct from 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide in terms of substituents and their positions on the [, , ]triazolo[4,3-b]pyridazine core, underscores the importance of understanding the metabolic fate of compounds with this core structure. The case of SGX523 and its metabolite M11 highlights the potential for biotransformation to dramatically alter the physicochemical properties of these compounds, potentially leading to unforeseen toxicological liabilities.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

  • Compound Description: L-838,417 stands out as a subtype-selective modulator of γ-aminobutyric acidA (GABAA) receptors, specifically targeting those containing non-α1 subunits. [] This selectivity is significant as it suggests a reduced potential for sedation compared to traditional benzodiazepines. [] Preclinical studies in mice indicated that L-838,417 had a low propensity to induce physical dependence, a desirable feature for drugs targeting the central nervous system. []
  • Relevance: Although structurally distinct from 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide, the research surrounding Compound 1 offers critical insights into the structure-activity and structure-metabolism relationships of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold. The identification of the isothiazole ring as a metabolic hotspot and the successful strategy of replacing it with less reactive bioisosteres provide valuable guidance for designing safer and more metabolically stable analogs of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide, should similar bioactivation concerns arise.

Properties

CAS Number

1058204-60-6

Product Name

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

IUPAC Name

N-(2-ethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

Molecular Formula

C18H21N7O2

Molecular Weight

367.413

InChI

InChI=1S/C18H21N7O2/c1-2-27-15-6-4-3-5-14(15)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26)

InChI Key

YBUVFUCSYFRIJY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.